Aphthosin
Description
Structure
3D Structure
Properties
Molecular Formula |
C34H30O13 |
|---|---|
Molecular Weight |
646.6 g/mol |
IUPAC Name |
[3-hydroxy-4-[3-hydroxy-4-(3-hydroxy-4-methoxycarbonyl-5-methylphenoxy)carbonyl-5-methylphenoxy]carbonyl-5-methylphenyl] 2-hydroxy-4-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C34H30O13/c1-15-7-19(43-5)11-23(35)28(15)32(40)46-21-9-17(3)30(25(37)13-21)34(42)47-22-10-18(4)29(26(38)14-22)33(41)45-20-8-16(2)27(24(36)12-20)31(39)44-6/h7-14,35-38H,1-6H3 |
InChI Key |
VIOAANSIBLJPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)OC4=CC(=C(C(=C4)C)C(=O)OC)O)O)O)O)OC |
Origin of Product |
United States |
Occurrence and Isolation of Aphthosin
Isolation from Lichen Species, notably Peltigera aphthosa
The primary and most well-documented natural source of Aphthosin is the foliose lichen Peltigera aphthosa. anbg.gov.au This lichen, commonly known as the common freckle pelt, has a wide circumpolar distribution, being found in Arctic, boreal, and temperate regions. capes.gov.brresearchgate.net The first successful isolation of this compound was reported from this particular lichen species. areeo.ac.irscribd.com
Peltigera aphthosa is known to produce a variety of secondary metabolites, which are compounds not essential for primary metabolic processes but often serve ecological functions. Chemical analyses of this lichen have consistently identified this compound as one of its constituents, although the presence and concentration of various compounds can define different chemotypes of the species. researchgate.net Along with this compound, other phenolic compounds such as tenuiorin, methyl gyrophorate, and methyl evernate have also been isolated from Peltigera aphthosa. capes.gov.brresearchgate.net
Table 1: Chemical Constituents of Peltigera aphthosa
| Compound Class | Compound Name |
|---|---|
| Orcinol (B57675) Tetradepside | This compound |
| Orcinol Tridepside | Tenuiorin |
| Orcinol Depside | Methyl gyrophorate |
Detection and Production by Fungal Strains, including Penicillium species
While first discovered in a lichen, the biosynthesis of this compound is not limited to the symbiotic association of fungi and algae. The compound has also been detected as a metabolite produced by at least one species of the fungal genus Penicillium. A study identifying the secondary metabolites of various Penicillium species found that Penicillium canescens is capable of producing this compound. areeo.ac.irresearchgate.net This finding is significant as it demonstrates that the genetic pathways for synthesizing this complex tetradepside exist within certain free-living fungi. Penicillium species are well-known for their ability to produce a vast array of bioactive secondary metabolites. areeo.ac.ir
Table 2: Fungal Source of this compound
| Fungal Genus | Fungal Species | Detected Metabolite |
|---|
Methodologies for Isolation and Purification from Biological Sources
The process of isolating this compound from its natural sources, particularly from lichen thalli, employs standard phytochemical techniques. The general procedure involves solvent extraction followed by purification steps to separate the target compound from a complex mixture of other metabolites.
A typical isolation workflow can be summarized as follows:
Extraction : The initial step involves the extraction of the dried and ground lichen material (Peltigera aphthosa) or fungal biomass. Acetone (B3395972) is a commonly used solvent for this purpose. anbg.gov.auscribd.com The lichen fragments are soaked in the solvent, which dissolves the secondary metabolites, including this compound.
Concentration : The resulting acetone extract, containing a mixture of compounds, is then filtered to remove solid plant or fungal matter. The solvent is subsequently evaporated under reduced pressure to yield a concentrated crude extract.
Purification and Crystallization : The crude extract is subjected to purification, often involving chromatographic techniques, to isolate the individual compounds. For this compound, recrystallization from a suitable solvent or solvent mixture (e.g., acetone-n-pentane) is a key final step to obtain the pure crystalline compound. scribd.com The purity and structure of the isolated this compound are then confirmed using analytical methods such as Thin Layer Chromatography (TLC) and spectroscopic techniques like Nuclear Magnetic Resonance (NMR). anbg.gov.auscribd.com
Biosynthetic Pathways of Aphthosin
Enzymatic Mechanisms in Depside Linkage Formation
The formation of the ester linkages that characterize depsides is a crucial step in their biosynthesis. In lichenized fungi, non-reducing polyketide synthases (NR-PKSs) are the primary enzymes responsible for synthesizing the polyphenolic compounds, including depsides and depsidones mdpi.comresearchgate.netbiorxiv.orgnih.govresearchgate.net. These NR-PKSs catalyze the formation and dimerization of phenolic rings mdpi.combiorxiv.org. A single PKS is thought to catalyze the formation and esterification of the two different rings that form a depside, often utilizing two acyl carrier protein (ACP) domains mdpi.combiorxiv.org. The precise enzymatic steps for depside synthesis have been the subject of research, with chemical proposals suggesting steps like hydroxylation and esterification thieme-connect.comresearchgate.nettandfonline.com. While the involvement of NR-PKSs is established, the specific PKSs responsible for the synthesis of most depsides and depsidones remain unknown mdpi.comresearchgate.netbiorxiv.orgnih.govresearchgate.net.
Precursor Incorporation Studies in Peltigera aphthosa
While detailed precursor incorporation studies specifically for aphthosin in Peltigera aphthosa are not extensively documented in the provided search results, the general biosynthesis of depsides in lichens involves the acetate-malonate pathway thieme-connect.commdpi.com. This implies that acetate (B1210297) and malonate units serve as the fundamental building blocks, incorporated through the action of PKSs. Studies on other lichen depsides, such as olivetoric acid and physodic acid in Pseudevernia furfuracea, provide insights into the general mechanisms that likely apply to this compound biosynthesis in Peltigera aphthosa mdpi.combiorxiv.orgnih.gov. These studies suggest the involvement of specific fatty acid synthases (FASs) in providing starter units to the PKSs, although the presence and role of such FASs in lichenized fungi are still under investigation mdpi.comresearchgate.netbiorxiv.orgnih.gov.
Elucidation of Genetic Determinants in Fungal Biosynthesis
The genes responsible for the biosynthesis of depsides and depsidones in lichenized fungi are often found clustered together in biosynthetic gene clusters (BGCs) mdpi.combiorxiv.org. These clusters typically contain the core biosynthetic PKS gene, along with genes for other enzymes such as redox enzymes and transporters that are involved in the synthesis of the compound mdpi.combiorxiv.org. Although chemical synthesis proposals for depside and depsidone (B1213741) biosynthesis have existed for decades, the precise enzymatic steps and, consequently, the corresponding genes for most lichen depside metabolites are still uncharacterized biorxiv.orgresearchgate.net.
Recent studies employing comparative genomics and metatranscriptomics, such as those on Pseudevernia furfuracea, have begun to identify likely PKS and FAS genes involved in depside biosynthesis mdpi.comresearchgate.netbiorxiv.orgnih.gov. For instance, a specific gene cluster (PF33-1_006185) has been proposed as a candidate for the biosynthesis of olivetoric acid and physodic acid mdpi.comresearchgate.netnih.gov. This research highlights that gene regulation and other epigenetic factors may also play a significant role in determining the specific metabolites produced by the mycobiont mdpi.comresearchgate.net. While this study provides a model for depside biosynthesis gene clusters, the specific genetic determinants for this compound biosynthesis in Peltigera aphthosa require dedicated investigation.
The biosynthesis of polyketides in fungi, including those found in lichens, is a complex process involving the coordinated action of multiple genes within BGCs. The identification and characterization of these genes are crucial for a complete understanding of the biosynthetic pathways of compounds like this compound.
Synthetic Endeavors and Analogues of Aphthosin
Total Synthesis Strategies for Aphthosin
The total synthesis of this compound has been reported, contributing to the understanding of its chemical structure and providing a route to obtain the compound independently of natural sources publish.csiro.aujjh.czjjh.cz. One described strategy for the synthesis of orcinol (B57675) tridepsides and this compound, an orcinol tetradepside, involves the use of trifluoroacetic anhydride (B1165640) as a condensing agent publish.csiro.au. This reagent has been shown to be effective for the direct synthesis of lichen depsides from appropriately substituted aromatic carboxylic acids and phenols publish.csiro.au.
In a specific example related to depside synthesis, condensation of evernic acid with methyl lecanorate using trifluoroacetic anhydride led to the formation of this compound publish.csiro.au. This approach highlights the utility of controlled condensation reactions to assemble the complex ester linkages present in this compound publish.csiro.au.
Development of Chemoenzymatic Synthetic Routes
Design and Synthesis of this compound Analogues for Biological Profiling
The design and synthesis of analogues are essential steps in drug discovery and development to investigate the relationship between chemical structure and biological activity nih.gov. While the provided search results mention the synthesis of this compound and other lichen depsides publish.csiro.aujjh.czjjh.cz, detailed information specifically on the design and synthesis of this compound analogues for biological profiling is limited.
Research on other lichen compounds, such as anziaic acid and atranorin (B1665829) (a depside), demonstrates the general approach of synthesizing analogues to develop structure-activity relationships and evaluate biological activities like antibacterial effects or enzyme inhibition researchgate.net. For instance, studies on anziaic acid involved the total synthesis of the natural product and structural analogues to develop a preliminary structure-activity relationship based on topoisomerase inhibition and antibacterial activity researchgate.net. Similarly, analogues of lichen components showing anti-tyrosinase activities have been synthesized researchgate.net.
The synthesis of this compound analogues would likely involve modifications to the orcinol units or the ester linkages to explore how these changes impact potential biological activities. Although specific data on this compound analogue synthesis and profiling is not provided in the search results, the general methodologies applied to other lichen depsides would be relevant.
Biological Activities and Mechanistic Investigations in Vitro and Non Human in Vivo
Antimicrobial Activity
Investigations into the antimicrobial potential of Aphthosin have primarily focused on its effects against bacteria and fungi in in vitro settings.
This compound has been noted for its antibacterial properties. One study indicated that this compound, found in P. purpurogenum, demonstrated extremely potent antibacterial activity against food-spoilage microbes nih.gov. While general information on the in vitro evaluation of antibacterial activity, including the determination of minimum inhibitory concentrations (MICs) and the assessment of spectrum against various bacterial species (Gram-positive and Gram-negative), is widely available in scientific literature researchgate.netnih.govmdpi.comfrontiersin.orgnih.govdovepress.commdpi.comuoanbar.edu.iqnih.govebsco.com, specific detailed data on the antibacterial spectrum and quantitative efficacy (e.g., MIC values) of isolated this compound against a broad range of bacterial strains were not extensively available in the consulted literature.
While the search results discuss general mechanisms of action for antimicrobial compounds, such as membrane disruption, inhibition of cell wall synthesis, inhibition of protein synthesis, and inhibition of nucleic acid synthesis nih.govnih.govnih.govmicrobeonline.comreactgroup.orgnih.gov, the specific cellular and molecular mechanisms by which this compound exerts its potential antimicrobial effects have not been explicitly detailed in the consulted literature. Further research would be needed to elucidate the precise targets and pathways affected by this compound in bacterial and fungal cells.
The use of non-human in vivo models, such as those involving mice, rats, or other vertebrates, is a common step in evaluating the efficacy of antimicrobial agents against microbial infections scribd.com. These models can simulate the complexity of infections within a living system. However, there were no specific studies identified in the search results that reported on the efficacy of this compound in non-human in vivo models of microbial infection.
Antiviral Activity
Investigations into the antiviral potential of this compound have included computational approaches to predict its interactions with viral proteins.
In Vitro Assays for Viral Replication Inhibition
In vitro studies are commonly used to evaluate the potential of a compound to inhibit viral replication. These assays involve exposing host cells infected with a virus to different concentrations of the compound and measuring the effect on the production of new virus particles. Techniques such as plaque reduction assays, dye uptake methods, nucleic acid hybridization, and enzyme-linked immunosorbent assays are employed to quantify viral load or assess cytopathic effects. creative-diagnostics.comajol.info A less common, but reliable method for evaluating inhibitory effects on viral replication is the virus yield reduction assay, which quantifies progeny viruses. creative-diagnostics.com
While the provided search results mention antiviral activities of some natural compounds and lichen substances in general researchgate.netscribd.comresearchgate.netfrontiersin.orggmch.gov.infrontiersin.org, specific detailed in vitro viral replication inhibition data for this compound itself were not found within the provided context. Some sources broadly categorize this compound among lichen compounds with potential antiviral activities scribd.comresearchgate.net, but concrete data from in vitro replication inhibition assays specifically for this compound are not detailed.
Identification of Specific Viral Targets and Pathways
Understanding the specific viral targets and pathways that a compound interacts with is crucial for elucidating its mechanism of antiviral action. Viruses rely on host cell machinery and their own unique proteins and enzymes to complete their life cycle, which includes attachment, penetration, uncoating, replication, assembly, and release. libretexts.orgwikipedia.org Antiviral agents can interfere with these steps by blocking viral entry or exit, or by acting inside the host cell to inhibit viral replication processes. gmch.gov.in
One study explored the potential of various lichen compounds, including this compound, to act as inhibitors of the SARS Coronavirus main protease (Mpro) through molecular docking simulations. nih.gov Mpro is a crucial enzyme for viral replication. nih.gov In this study, this compound showed a binding energy of -9.1 kcal/mol against Mpro, which was lower (indicating potentially stronger binding) than the reference molecule X77 (-8.2 kcal/mol). nih.gov This suggests a potential interaction with this viral enzyme, although further experimental validation is required.
Other Investigated Bioactivities
Beyond potential antiviral effects, this compound and related lichen compounds have been investigated for a range of other biological activities.
Enzyme Inhibition Studies (e.g., protein kinases)
Enzyme inhibition is a significant mechanism by which many bioactive compounds exert their effects. jgtps.comresearchgate.net Protein kinases, enzymes that regulate many cellular processes by phosphorylating proteins, are frequent targets for therapeutic intervention, particularly in diseases like cancer and inflammatory disorders. nih.govwikipedia.org Inhibitors can act by blocking the ATP-binding site or binding to other regulatory sites on the enzyme.
Some lichen substances, such as lecanoric acid and (-)-usnic acid, have been identified as enzyme inhibitors, including histidine decarboxylase and urease, respectively. scribd.com While the provided search results mention enzyme inhibition studies for other lichen compounds, and protein kinase inhibition as a general area of research for enzyme inhibitors americanchemicalsuppliers.comresearchgate.netnih.govwikipedia.orgnih.govpromega.com, specific data on this compound's activity as a protein kinase inhibitor or inhibitor of other enzymes were not explicitly detailed within the provided context.
Receptor Binding Affinity Profiling
Receptor binding affinity profiling is a method used to determine how strongly a compound binds to specific biological receptors. This is important for understanding potential mechanisms of action and selectivity. arxiv.orgnih.govrsc.org Studies can involve techniques like radioligand binding assays. guidetopharmacology.org
No specific information regarding receptor binding affinity profiling studies conducted with this compound was found in the provided search results. While receptor binding is a known area of pharmacological investigation arxiv.orgnih.govrsc.orgguidetopharmacology.orgscielo.br, the context does not include data for this compound in this regard.
General Cellular and Molecular Mechanisms of Action
Investigating the general cellular and molecular mechanisms of action of a compound involves understanding how it interacts with cellular components and pathways to produce its observed biological effects. This can include studies on cell cycle modulation, apoptosis induction, and effects on gene expression. researchgate.netlakeheadu.ca
This compound is classified as an orcinol (B57675) tetradepside, a type of phenolic compound found in lichens. americanchemicalsuppliers.comjgtps.comcolab.wsresearchgate.net Phenolic compounds from lichens have been reported to exhibit various biological activities through different mechanisms, including disrupting cell membranes and inhibiting enzyme synthesis in bacteria, and modulating signaling pathways in cancer cells. jgtps.comresearchgate.netresearchgate.net
Target Identification and Validation in Cellular Systems
Identifying and validating the specific cellular targets of a compound is a critical step in understanding its mechanism of action. This often involves experiments in cellular systems to confirm the interaction between the compound and its putative target, and to assess the functional consequences of this interaction.
While this compound was explored computationally for its potential to inhibit the SARS Coronavirus Mpro nih.gov, experimental validation of this interaction in cellular systems was not described in the provided search results. Research on other lichen compounds has involved assessing their effects on cellular processes like proliferation and apoptosis and analyzing the expression levels of related proteins (e.g., p53 and p21) to understand their cellular mechanisms. lakeheadu.ca
Data Tables
Based on the provided search results, specific quantitative data for in vitro viral inhibition, enzyme inhibition (beyond the molecular docking score for Mpro), or receptor binding affinity for this compound were not extensively detailed. The most relevant data point found pertains to the predicted binding affinity of this compound to SARS Coronavirus Mpro from a molecular docking study.
Table 1: Predicted Binding Affinity of this compound to SARS Coronavirus Mpro
| Compound | Target | Method | Binding Energy (kcal/mol) |
| This compound | SARS Coronavirus Mpro | Molecular Docking | -9.1 |
| X77 | SARS Coronavirus Mpro | Molecular Docking | -8.2 |
Source: nih.gov
Analysis of Intracellular Signaling Pathway Modulation
Intracellular signaling pathways are complex networks of molecular interactions that govern fundamental cellular processes such as growth, differentiation, metabolism, and apoptosis patnawomenscollege.innih.gov. Modulation of these pathways by exogenous compounds can lead to significant changes in cellular behavior patnawomenscollege.inmdpi.comnih.gov. Research into lichen compounds, including those structurally related to this compound, has explored their impact on various cellular signaling cascades, particularly in the context of potential anti-cancer or anti-inflammatory activities researchgate.netlakeheadu.camdpi.com.
While specific detailed studies focusing solely on this compound's modulation of intracellular signaling pathways are limited in the provided search results, broader research on lichen metabolites indicates that these compounds can influence pathways involved in cell cycle arrest, apoptosis, and inflammation researchgate.netlakeheadu.camdpi.com. For instance, other lichen compounds have been shown to affect signaling molecules such as p53, p21, p38 MAPK, Erk1/2, Akt, and NF-κB in cancer cell lines lakeheadu.ca. The modulation of these pathways can lead to outcomes such as decreased proliferation and induction of apoptosis lakeheadu.ca.
General mechanisms of intracellular signaling pathway modulation involve the interaction of a compound with cell surface receptors or its entry into the cell to affect intracellular targets patnawomenscollege.innih.gov. This can trigger a cascade of events involving various signaling proteins, ultimately altering the activity of effector proteins and cellular behavior patnawomenscollege.innih.gov. Examples of pathways commonly modulated include those involving G protein-coupled receptors, protein kinases (such as PKA, PKC, and MAPK), and lipid-derived second messengers like diacylglycerol and inositol (B14025) triphosphate mdpi.comnih.govresearchgate.net.
Cellular Assays for Growth Modulation and Viability (In Vitro)
In vitro cellular assays are standard tools for evaluating the effects of compounds on cell growth and viability nih.govjrmds.inpromega.essigmaaldrich.com. These assays help determine if a compound inhibits or promotes cell proliferation and if it causes cell death nih.govjrmds.inpromega.es. Various methods are employed, including colorimetric assays like MTT and XTT, which measure metabolic activity, and dye exclusion assays like Trypan Blue, which assess membrane integrity jrmds.inpromega.essigmaaldrich.com.
Research on lichen compounds, including the mention of this compound as a component found in some species, has included assessments of their cytotoxic effects on various cell lines, particularly cancer cells researchgate.netlakeheadu.cascribd.com. These studies aim to identify compounds with potential anti-proliferative activities researchgate.netlakeheadu.camdpi.com.
While direct, detailed data specifically on this compound's effects on cell growth and viability from the provided search results are not extensive, the inclusion of this compound in discussions of biologically active lichen compounds tested in cellular assays suggests it has been part of broader screening efforts researchgate.netlakeheadu.cascribd.com. Studies on other lichen metabolites have reported inhibitory activities against the growth of various human and murine cancer cell lines lakeheadu.camdpi.com. For example, gyrophoric acid, another lichen compound, demonstrated cytotoxic effects on human and murine cancer cells, with varying potency depending on the cell line lakeheadu.ca.
Commonly used in vitro assays for assessing cell viability and growth modulation include:
MTT Assay: Measures the reduction of a yellow tetrazolium salt to purple formazan (B1609692) by metabolically active cells jrmds.insigmaaldrich.com.
XTT Assay: Similar to MTT, but produces a water-soluble formazan product jrmds.insigmaaldrich.com.
ATP Assays: Quantify ATP levels, which are indicative of metabolically active cells nih.govpromega.essigmaaldrich.com.
Trypan Blue Exclusion: A dye exclusion method where live cells with intact membranes exclude the dye, while dead cells take it up jrmds.insigmaaldrich.com.
These assays provide quantitative data on the percentage of viable cells or the degree of growth inhibition after exposure to a compound jrmds.inpromega.essigmaaldrich.com. The effectiveness of a compound is often expressed as an IC₅₀ value, the concentration required to inhibit cell growth by 50% mdpi.com.
Based on the context provided by the search results, this compound, as a lichen constituent, is likely investigated using such in vitro methods to assess its impact on cellular viability and proliferation, potentially in the context of its broader biological activities as observed for other lichen-derived compounds researchgate.netlakeheadu.cascribd.com.
Illustrative Data Table (Based on general findings for lichen compounds, not specific to this compound due to data limitations in sources):
While specific quantitative data for this compound was not found in the provided snippets, the following table illustrates the type of data generated in cellular viability assays for lichen compounds, based on findings for related substances like gyrophoric acid lakeheadu.ca:
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Gyrophoric Acid | U2OS | Viability | ~30-40 | lakeheadu.ca |
| Gyrophoric Acid | MCF7 | Viability | ~40-50 | lakeheadu.ca |
| Gyrophoric Acid | ATDC5 | Viability | Lower IC₅₀ than cancer cells | lakeheadu.ca |
Further detailed research specifically on this compound would be required to provide precise data tables on its effects on various cell lines and its specific mechanisms of intracellular signaling modulation.
Structure Activity Relationship Sar Studies of Aphthosin
Correlative Analysis of Structural Features and Biological Potency
Correlative analysis in SAR involves examining a series of structurally related compounds and correlating variations in their structures with observed differences in biological potency. This approach helps to identify specific functional groups, arrangements of atoms, or physicochemical properties that are essential for activity. For Aphthosin, as a lichen metabolite, correlative analysis would typically involve studying this compound itself and any naturally occurring or synthesized structural analogues. Analyzing the biological activity (if reported in the literature) of these related compounds in comparison to this compound could provide insights into which parts of the this compound structure are critical for its effects. For instance, if analogues with modifications to a specific part of the molecule show significantly reduced or abolished activity, it suggests that structural feature is important for potency. Conversely, if modifications enhance activity, it points towards areas where the structure can be optimized. While the provided search results mention this compound as a lichen metabolite researchgate.netresearchgate.net and discuss SAR in general contexts wikipedia.orgcollaborativedrug.comnih.gov, specific detailed correlative analysis studies explicitly on this compound's structural features and biological potency were not found within the provided snippets. However, the principle involves systematically altering parts of the this compound molecule and testing the biological outcome to build a picture of the structural requirements for activity.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) goes beyond simple correlation by developing mathematical models that relate the biological activity of a set of compounds to their calculated physicochemical properties and structural descriptors. wikipedia.orgscienceforecastoa.comslideshare.net 3D-QSAR extends this by incorporating three-dimensional structural information and molecular fields to build predictive models. slideshare.netbg.ac.rsnih.govnih.gov These models can then be used to predict the activity of new, untested compounds. scienceforecastoa.com
The process of QSAR modeling typically involves:
Compiling a dataset of compounds with known structures and biological activities. nih.govnih.gov
Calculating molecular descriptors that represent the physicochemical and structural properties of the compounds (e.g., lipophilicity, electronic properties, steric bulk). scienceforecastoa.comyoutube.com
Using statistical methods (such as regression analysis or Partial Least Squares (PLS)) to build a mathematical model that correlates the descriptors with biological activity. scienceforecastoa.comnih.govnih.gov
Validating the model using a separate test set of compounds or cross-validation techniques to assess its predictive power. nih.govnih.gov
3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the 3D arrangement of atoms and associated fields (like steric and electrostatic fields) to generate models. slideshare.netnih.gov These methods often provide contour maps that visually indicate regions in 3D space where specific molecular features are favored or disfavored for activity. nih.gov
For this compound, applying QSAR and 3D-QSAR would require a dataset of this compound and its analogues with measured biological activities. While the search results discuss QSAR and 3D-QSAR principles and applications in other contexts scienceforecastoa.comslideshare.netbg.ac.rsnih.govnih.govnih.govyoutube.comyoutube.comnih.gov, specific QSAR or 3D-QSAR models developed explicitly for this compound were not found in the provided snippets. Developing such models for this compound would involve the steps outlined above, using its specific structural properties and any available biological activity data.
Pharmacophore Development for Ligand-Based Drug Design
A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to bind to a specific biological target and elicit a particular biological response. pharmacophorejournal.comnih.govcreative-biolabs.com These features represent the spatial arrangement of chemical groups such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, positively ionizable groups, negatively ionizable groups, and aromatic rings. pharmacophorejournal.comcreative-biolabs.com Pharmacophore models are particularly useful in ligand-based drug design when the three-dimensional structure of the biological target is unknown. nih.govcreative-biolabs.com
Ligand-based pharmacophore development typically involves:
Selecting a set of active ligands (compounds with known activity). nih.govcreative-biolabs.com
Generating multiple conformations for each ligand to account for molecular flexibility. creative-biolabs.com
Aligning the ligands based on their common chemical features. creative-biolabs.com
Identifying the common spatial arrangement of features that are present in the active compounds. creative-biolabs.com
Generating a pharmacophore hypothesis that represents these essential features and their spatial relationships. nih.govpharmacophorejournal.comnih.govcreative-biolabs.com
This pharmacophore model can then be used to screen large databases of chemical compounds to identify potential new lead compounds that are likely to bind to the same target and exhibit similar biological activity. nih.gov3ds.com It can also be used to guide the design of new molecules with the desired pharmacophoric features. arxiv.org
For this compound, if it is known to interact with a specific biological target, a ligand-based pharmacophore could be developed using this compound and its active analogues. This would involve identifying the key chemical features of these compounds that are crucial for their activity and defining their spatial arrangement. While the search results discuss pharmacophore modeling in general nih.govpharmacophorejournal.comnih.govcreative-biolabs.com3ds.comarxiv.org, a specific pharmacophore model for this compound was not found. Such a model would provide a valuable tool for identifying or designing new compounds with this compound-like activity.
Rational Design Principles for Enhanced Potency and Selectivity
Rational design principles in drug discovery utilize the information gained from SAR, QSAR, 3D-QSAR, and pharmacophore modeling to deliberately design and synthesize new compounds with improved properties, such as enhanced potency and selectivity. bg.ac.rsnih.govnih.govchemrxiv.org This approach is based on a mechanistic understanding of how a molecule interacts with its biological target.
Key principles of rational design include:
Targeting key interactions: Identifying and optimizing interactions between the ligand and critical residues or regions of the biological target based on structural information or predicted binding modes. nih.gov
Modifying functional groups: Introducing or modifying functional groups to enhance favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) or reduce unfavorable ones. wikipedia.org
Shape complementarity: Designing molecules that fit snugly into the binding site of the target, optimizing van der Waals interactions. nih.gov
Addressing flexibility: Considering the conformational flexibility of both the ligand and the target and designing molecules that can adopt the bioactive conformation with minimal energy cost. creative-biolabs.comnih.gov
Improving selectivity: Exploiting the differences in the binding sites of the target and off-targets to design molecules that preferentially bind to the desired target. nih.govnih.govchemrxiv.orgnih.gov This can involve targeting differences in shape, electrostatics, or the presence of specific residues or water molecules in the binding site. nih.gov
For this compound, applying rational design principles would involve using the insights gained from SAR studies (correlative analysis, QSAR/3D-QSAR models, and pharmacophore models) to guide structural modifications. For example, if QSAR analysis indicated that increased lipophilicity in a specific region of this compound enhances activity, chemists could rationally design analogues with more lipophilic groups in that position. If a pharmacophore model highlighted the importance of a hydrogen bond donor at a certain spatial position, new compounds could be designed to incorporate such a feature in the correct orientation. The goal is to systematically modify the this compound structure to improve its interaction with its intended target while minimizing interactions with unintended targets, thereby enhancing potency and selectivity. While general principles of rational design are discussed in the search results bg.ac.rsnih.govnih.govchemrxiv.org, specific examples of rational design applied to this compound for enhanced potency and selectivity were not found.
Analytical and Spectroscopic Characterization Methodologies
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation and purity assessment of natural products like Aphthosin, which are often isolated from complex biological matrices such as lichen extracts. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed methods in lichen chemistry for the analysis and identification of lichen substances, including depsides and depsidones, the class to which this compound belongs. nih.gov
TLC provides a relatively simple and cost-effective method for the initial separation and visualization of compounds in a mixture. Standardized TLC procedures using various solvent systems have been developed for the analysis of lichen metabolites, allowing for the comparison of retention factor (RF) values under defined conditions. nih.gov The detection of separated compounds on TLC plates can be achieved through observation under visible or ultraviolet light, sometimes followed by spraying with chemical reagents that produce characteristic color changes. nih.gov For this compound, specific color reactions with acid spray and appearance under UV light have been documented, such as a pale yellow color with a grey halo after acid spray and a strong purple or green halo under long-wavelength UV light. nih.gov
HPLC offers a more powerful and sensitive approach for the separation, identification, and quantification of lichen substances. nih.gov This technique is particularly valuable for analyzing complex mixtures and assessing the purity of isolated compounds. Reversed-phase HPLC columns are frequently used for the separation of lichenochemicals, with the separation efficiency being influenced by factors such as the mobile phase composition, flow rate, column dimensions, and temperature. HPLC provides quantitative information about the components present in lichen extracts, offering an advantage over some simpler methods. nih.gov
Application of Modern Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods play a crucial role in the structural elucidation of this compound and other lichen metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are among the primary techniques used to determine the molecular structure and fragmentation patterns of these compounds.
NMR spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the carbon-hydrogen framework and the functional groups within a molecule. Analysis of chemical shifts, splitting patterns, and coupling constants in NMR spectra allows for the assignment of specific atoms and their connectivity, which is essential for confirming the proposed structure of a compound. For this compound, 1H-NMR data recorded in acetone-d6 (B32918) has been reported, showing characteristic signals corresponding to its proton environments.
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment (Tentative based on context) |
| 2.30 | s | 3H | AcO-5 |
| 2.44 | s | 3H | ArCH3 (one of the aromatic methyls) |
| (Further signals) | (Multiplicity) | (Integration) | (Assignments) |
Note: The provided source lists 1H-NMR shifts but does not provide complete assignments for all signals.
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation upon ionization, which can help in determining the elemental composition and structural subunits. Techniques such as Electron Ionization Mass Spectrometry (EIMS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are applied to lichen substances. The mass spectrum of this compound has been reported to show specific m/z peaks, including the molecular ion (although not always observed) and characteristic fragment ions. nih.gov
| m/z Value | Relative Intensity (%) (Tentative) | Possible Fragment (Tentative) |
| -1 | (Not specified as intensity) | [M-H]- (Negative ion mode) |
| 346 | (Not specified as intensity) | Fragment ion |
| 332 | (Not specified as intensity) | Fragment ion |
| 182 | (Not specified as intensity) | Fragment ion |
| (Molecular Ion) | (If observed) | [M]+ or [M-H]- |
Note: The provided source nih.gov lists specific m/z values but does not provide relative intensities or definitive fragment assignments.
The combination of NMR and MS data is often necessary for the unambiguous structural identification of complex natural products like this compound.
Integration of Hyphenated Techniques for Comprehensive Metabolomic Analysis
Hyphenated techniques, which couple a separation method with a detection method, are increasingly valuable for the comprehensive analysis of complex biological samples in metabolomics. While specific detailed studies on the comprehensive metabolomic analysis of this compound using hyphenated techniques were not extensively detailed in the provided sources, the general application of these techniques to natural products and lichen substances is well-established.
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying a wide range of metabolites in a single analysis. LC-MS is particularly suitable for the analysis of polar and thermolabile compounds like many lichen substances, while GC-MS is often used for more volatile or derivatized metabolites. The coupling of LC with MS allows for the separation of complex mixtures followed by online detection and identification of individual components based on their mass-to-charge ratio and fragmentation patterns. Tandem mass spectrometry (MS/MS) can provide additional structural information by fragmenting selected ions.
The integration of hyphenated techniques in metabolomic studies involving organisms that produce this compound, such as lichens or fungi, would enable a more complete understanding of the metabolic profile. By combining the separation power of chromatography with the identification capabilities of mass spectrometry, researchers can detect and characterize this compound alongside other metabolites present in the biological extract. This comprehensive approach is crucial for chemotaxonomic studies, chemical fingerprinting, and exploring the diversity of secondary metabolites. While direct examples of this compound in such comprehensive studies were not found, the principles of using LC-MS or potentially LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) for the analysis of complex natural product mixtures apply to compounds like this compound, allowing for simultaneous separation and structural information acquisition.
| Hyphenated Technique | Separation Method | Detection Method | Application Relevance to this compound Analysis |
| LC-MS | Liquid Chromatography | Mass Spectrometry | Separation and identification of this compound and other polar metabolites. |
| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of more volatile metabolites; requires derivatization for polar compounds like this compound. |
| LC-NMR | Liquid Chromatography | NMR Spectroscopy | Online separation and structural elucidation of components in a mixture. |
These integrated approaches provide enhanced selectivity, sensitivity, and throughput compared to traditional methods, making them essential for modern natural product analysis and metabolomics research.
Future Directions and Emerging Research Avenues
Unraveling Novel Biosynthetic Enzymes and Pathways
Understanding the biosynthesis of natural products like Aphthosin is crucial for sustainable production and the discovery of related compounds. Future research will focus on identifying the specific enzymes and genetic pathways involved in this compound's creation. This includes exploring novel enzyme cascades that convert precursor molecules into the final this compound structure. Research in related areas, such as the biosynthesis of aminomalonic acid in peptide natural products, has revealed novel two-enzyme pathways involving oxygenases and atypical HD domain enzymes, providing potential models for investigating this compound biosynthesis. nih.gov Studies on lichen chemistry, the source of compounds like this compound, indicate that different species may employ distinct biosynthetic pathways, suggesting a diversity of enzymes and genetic clusters awaiting discovery. drugtargetreview.comscribd.com Identifying these novel biosynthetic genes and enzymes could open avenues for engineered biosynthesis and the production of this compound or its analogs. drugtargetreview.com The challenge lies in uncovering "hidden enzymology" where enzymes catalyze unprecedented transformations that are difficult to predict from sequence data alone. ethz.ch
Expanding the Scope of Undiscovered Biological Activities
While this compound may possess known activities, a significant area of future research involves comprehensively exploring its potential for undiscovered biological effects. This includes screening for a wider range of pharmacological activities beyond any currently established. Research into other lichen-derived compounds, such as usnic acid and atranorin (B1665829), has revealed diverse activities including antiviral, antioxidant, neuroprotective, antibacterial, and anticancer properties. drugtargetreview.comresearchgate.net Gyrophoric acid, another lichen compound, has shown anti-proliferative effects on cancer cells. lakeheadu.ca These findings suggest that this compound, as a lichen metabolite, may also harbor a spectrum of as-yet-undiscovered biological activities. Future studies could employ high-throughput screening and targeted assays to identify these potential effects.
Development of Innovative and Sustainable Synthetic Methodologies
Efficient and environmentally friendly synthesis of this compound is a critical goal for ensuring its availability for research and potential applications. Future directions in this area focus on developing innovative and sustainable synthetic methodologies. This involves exploring green chemistry principles, utilizing benign solvents, renewable feedstocks, and energy-efficient processes. mdpi.com The development of biocatalytic cascades and the use of enzymes as catalysts offer promising avenues for more sustainable synthesis. ethz.chiands-chiesievent.com Additionally, advancements in techniques like flow chemistry, electrochemistry, and photocatalysis are being explored for the synthesis of complex organic molecules, which could be applicable to this compound. unl.pt Research in synthetic methodology is continuously evolving, with a focus on developing new reactions and catalysts that offer improved efficiency and selectivity. warwick.ac.uk
Deeper Mechanistic Understanding of this compound-Target Interactions
To fully leverage this compound's biological potential, a detailed understanding of how it interacts with its biological targets at a molecular level is essential. Future research will aim to elucidate the specific binding sites, interaction forces, and downstream effects of this compound. This involves employing advanced techniques such as protein crystallography, spectroscopy, and computational modeling. The field of drug-target interaction prediction is rapidly advancing, utilizing machine learning and deep learning techniques to predict and understand these interactions. nih.govfrontiersin.orguit.noarxiv.orgplos.org These computational approaches, which can analyze complex datasets of drug and target properties, could be valuable in predicting and understanding this compound's interactions. nih.govfrontiersin.org A deeper mechanistic understanding will inform the rational design of this compound analogs with enhanced activity or specificity.
Exploration of this compound in Complex Non-Human Biological Systems
Moving beyond in vitro studies, future research will involve exploring this compound's effects and metabolism in complex non-human biological systems. This could include studies in cell cultures representing different tissues or diseases, as well as investigations in animal models. Research in non-human primates, for instance, is crucial for studying complex biological functions and evaluating the effects of compounds in systems more closely related to humans. nih.gov Exploring this compound in such systems can provide insights into its bioavailability, pharmacokinetics, and potential efficacy or toxicity in a more integrated biological context. This type of research is vital for bridging the gap between laboratory findings and potential future applications.
Q & A
Q. How should researchers design experiments to investigate Aphthosin’s mechanism of action while minimizing bias?
Methodological Answer:
- Step 1: Define the primary outcome (e.g., enzyme inhibition, receptor binding) using validated assays (e.g., fluorescence polarization, surface plasmon resonance). Include positive and negative controls to establish baseline activity .
- Step 2: Employ a factorial design to test multiple variables (e.g., concentration ranges, incubation times) while controlling for confounders like solvent effects or temperature fluctuations .
- Step 3: Use blinding during data collection and analysis to reduce observer bias. For statistical rigor, predefine sample sizes via power analysis (α = 0.05, β = 0.2) .
- Data Presentation: Report raw data with means ± SEM and statistical significance (p-values) in tabular format. Use scatter plots for dose-response curves .
Q. What frameworks are recommended for formulating hypotheses about this compound’s biochemical pathways?
Methodological Answer:
- Framework 1: Apply the PICO model (Population: target cells; Intervention: this compound exposure; Comparison: untreated controls; Outcome: pathway activation/inhibition) to structure hypotheses .
- Framework 2: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis viability. Example: “this compound inhibits NF-κB signaling in macrophages at IC50 < 10 μM” .
- Validation: Cross-reference with pathway databases (e.g., KEGG, Reactome) to identify understudied nodes for hypothesis generation .
Q. How can researchers conduct a systematic literature review on this compound’s known interactions?
Methodological Answer:
- Step 1: Search PubMed, Scopus, and Web of Science using Boolean terms: (this compound OR [Chemical Registry Number]) AND (pharmacokinetics OR metabolism OR toxicity). Exclude non-peer-reviewed sources (e.g., patents, conference abstracts) .
- Step 2: Screen results with PRISMA flow diagrams to document inclusion/exclusion criteria. Use tools like Covidence for collaborative screening .
- Step 3: Extract data into a matrix comparing study designs, models (in vitro/in vivo), and outcomes. Highlight discrepancies (e.g., conflicting IC50 values) for further analysis .
Advanced Research Questions
Q. How can contradictions in this compound’s reported pharmacological effects across studies be resolved?
Methodological Answer:
- Approach 1: Perform sensitivity analysis to identify variables causing divergence (e.g., cell line specificity, assay protocols). Replicate key experiments under standardized conditions .
- Approach 2: Apply principal contradiction analysis to determine if disparities arise from methodological differences (principal aspect) or biological variability (secondary aspect). Prioritize resolving methodological inconsistencies first .
- Data Integration: Use meta-analysis tools (e.g., RevMan) to calculate pooled effect sizes and heterogeneity indices (I²). Present forest plots to visualize variability .
Q. What strategies optimize in vitro assay protocols for this compound’s activity under low-concentration conditions?
Methodological Answer:
- Strategy 1: Preconcentrate this compound using lyophilization or solid-phase extraction to enhance detection limits in LC-MS/MS assays .
- Strategy 2: Implement signal amplification techniques (e.g., ELISA with horseradish peroxidase-conjugated antibodies) for low-abundance targets .
- Validation: Compare intra- and inter-assay CV% across three independent replicates. Acceptability threshold: CV% < 15% .
Q. How can interdisciplinary approaches (e.g., proteomics, molecular dynamics) elucidate this compound’s polypharmacology?
Methodological Answer:
- Proteomics: Use tandem mass spectrometry (LC-MS/MS) to identify this compound-binding proteins in cell lysates. Validate hits with SPR or ITC for binding affinity .
- Molecular Dynamics (MD): Simulate this compound’s interactions with high-resolution protein structures (PDB IDs) using GROMACS. Calculate binding free energies (ΔG) via MM-PBSA .
- Data Integration: Overlay proteomic and MD results onto interaction networks (Cytoscape) to identify hub targets. Prioritize nodes with high betweenness centrality .
Data Analysis and Reporting Guidelines
- Statistical Rigor: Report exact p-values (avoid “p < 0.05”) and adjust for multiple comparisons (e.g., Bonferroni correction) .
- Reproducibility: Share raw datasets and analysis scripts via repositories like Zenodo or Figshare .
- Ethical Compliance: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data stewardship .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
